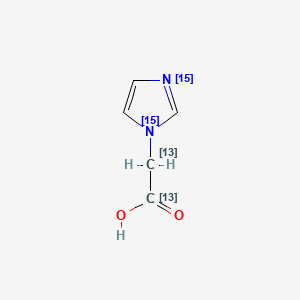

2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid

Vue d'ensemble

Description

2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid is a stable isotope-labeled compound used in various scientific research fields. The compound is characterized by the presence of nitrogen-15 isotopes, which are useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This compound is particularly valuable in studying metabolic pathways and reaction mechanisms due to its isotopic labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid typically involves the incorporation of nitrogen-15 isotopes into the imidazole ring and the acetic acid moiety. One common method is to start with commercially available nitrogen-15 labeled precursors and perform a series of chemical reactions to construct the imidazole ring and attach the acetic acid group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography, crystallization, and drying under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into reduced forms of imidazole.

Substitution: The imidazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or the presence of a catalyst.

Major Products

The major products formed from these reactions include various imidazole derivatives, which can be further analyzed and utilized in different research applications.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Research

Imidazol-1-yl-acetic acid derivatives have been explored for their potential in anticancer therapies. For instance, a study highlighted the synthesis of imidazole-based compounds that exhibited significant cytotoxicity against various cancer cell lines. The incorporation of nitrogen isotopes allows for enhanced tracking of metabolic pathways in cancer cells, providing insights into drug efficacy and mechanism of action .

Case Study: Zoledronic Acid Synthesis

A notable application of imidazol-1-yl-acetic acid is its role as an intermediate in the synthesis of zoledronic acid, a potent bisphosphonate used in treating osteoporosis and bone metastases. Researchers have developed solvent-free synthesis methods for imidazol-1-yl-acetic acid hydrochloride, which is a precursor for zoledronic acid. This method not only improves yield but also minimizes environmental impact compared to traditional solvent-based methods .

Biochemical Research

Metabolic Studies

The stable isotopes (15N) in 2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid enable researchers to conduct metabolic tracing studies. By using this compound in biological systems, scientists can monitor nitrogen metabolism and trace the incorporation of nitrogen into biomolecules. This application is crucial for understanding metabolic pathways in plants and microorganisms .

Case Study: Nitrogen Assimilation

In a study examining nitrogen assimilation in plants, researchers utilized labeled imidazol-1-yl-acetic acid to track nitrogen uptake and incorporation into amino acids. The findings demonstrated that specific pathways were preferentially utilized under varying environmental conditions, providing valuable data on plant nutrition and growth .

Environmental Science

Soil Microbial Studies

The compound can also be employed in soil microbiology to investigate the role of nitrogen-fixing bacteria. By incorporating this compound into soil samples, researchers can assess how these bacteria contribute to soil fertility and nutrient cycling.

Case Study: Impact on Soil Health

A field study evaluated the effects of applying nitrogen-labeled imidazol-1-yl-acetic acid on soil health indicators. Results indicated improved microbial activity and enhanced nutrient availability in treated soils compared to controls. This application highlights the potential for using isotopically labeled compounds to improve agricultural practices .

Data Tables

Mécanisme D'action

The mechanism of action of 2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid involves its interaction with molecular targets through isotopic labeling. The nitrogen-15 isotopes provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. The pathways involved include metabolic processes, enzyme-catalyzed reactions, and molecular interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Imidazole-1-acetic acid: A non-labeled version of the compound used in similar applications but lacks the isotopic signature.

2-(13C)(13C)(1,3-13C2)imidazol-1-ylacetic acid: A carbon-13 labeled analog used for similar research purposes but with a different isotopic label.

Uniqueness

2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid is unique due to its nitrogen-15 isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. This labeling allows for more precise tracking and analysis of the compound in various research applications, making it a valuable tool for scientists.

Activité Biologique

2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid is a nitrogen-labeled derivative of imidazol-1-yl-acetic acid, notable for its incorporation of stable isotopes of nitrogen. This compound has gained significant attention in biochemical and pharmaceutical research due to its unique isotopic labeling, which enhances its utility in various analytical techniques, particularly in proteomics and metabolic studies. The molecular formula is , with a molecular weight of approximately 158.13 g/mol .

The compound features an imidazole ring that can participate in various nucleophilic and electrophilic reactions, making it versatile for synthetic applications and biological assays. The synthesis typically involves controlled reaction conditions to ensure high yields and purity .

Synthesis Overview

- Starting Materials : Imidazole and acetic acid derivatives.

- Key Reaction Conditions : N-alkylation techniques, often involving tert-butyl chloroacetate.

- Yield : Approximately 50% in practical applications .

Biological Activity

The biological activity of this compound is primarily studied through its interactions with various biomolecules. Its isotopic labeling allows for precise tracking of metabolic pathways and interactions within biological systems.

The compound is believed to influence biological processes through:

- Binding Affinities : Interaction studies have shown that it binds effectively to proteins and enzymes involved in metabolic pathways.

- Inhibition of Enzymatic Activity : It can inhibit specific enzymes, thereby altering metabolic fluxes within cells.

Case Study 1: Metabolic Tracking

In a study focusing on metabolic pathways, researchers utilized this compound to trace nitrogen incorporation into amino acids. The results indicated that the compound significantly enhanced the detection sensitivity in NMR spectroscopy, allowing for better understanding of metabolic fluxes in live cells .

Case Study 2: Protein Interaction Studies

Another investigation assessed the binding properties of this compound with various proteins using NMR spectroscopy. The study found that the presence of nitrogen isotopes allowed for detailed observation of protein conformational changes upon ligand binding, which is crucial for drug design .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Imidazol-1-yl-acetic acid | Non-labeled variant | Commonly used in biochemical assays |

| 2-(Nitro-imidazol-1-yl)acetic acid | Nitro-substituted | Exhibits different reactivity patterns |

| 5-Aminoimidazole acetic acid | Amino-substituted | Potential anti-cancer properties |

The unique isotopic composition of this compound provides enhanced tracking capabilities in metabolic studies compared to its non-labeled counterparts .

Propriétés

IUPAC Name |

2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-5(9)3-7-2-1-6-4-7/h1-2,4H,3H2,(H,8,9)/i3+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFBDRSXXHEXGB-LAWBUZBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[15N](C=[15N]1)[13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662034 | |

| Record name | [(~15~N_2_)-1H-Imidazol-1-yl](~13~C_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184983-00-3 | |

| Record name | [(~15~N_2_)-1H-Imidazol-1-yl](~13~C_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.